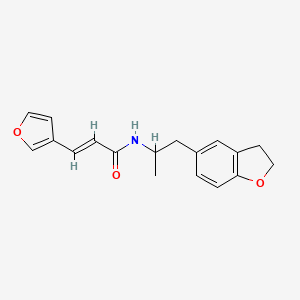

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide

Übersicht

Beschreibung

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is an organic compound that features both benzofuran and furan rings These heterocyclic structures are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide typically involves the following steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The benzofuran ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

Acrylamide Formation: The final step involves the reaction of the alkylated benzofuran with furan-3-yl acrylamide under conditions that favor the (E)-isomer formation, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of quinones.

Reduction: Reduction reactions can target the acrylamide double bond, converting it to the corresponding amide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated amides.

Substitution: Various substituted benzofuran and furan derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound is characterized by the presence of a furan and a benzofuran moiety along with an acrylamide functional group. This specific arrangement contributes to its potential biological activity and reactivity. The molecular formula for this compound is C_{18}H_{19}N_{O}_{2}, with a molecular weight of approximately 295.35 g/mol.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The structural similarity to other known anticancer agents implies potential efficacy in targeting specific signaling pathways involved in cancer proliferation.

- Antimicrobial Effects : Compounds featuring benzofuran structures have demonstrated promising antimicrobial properties against various bacterial strains. This suggests that (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide may also possess similar effects due to its structural characteristics.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds.

- Alkylation : The introduction of the propan-2-yl group is accomplished using suitable alkylating agents.

- Acrylamide Formation : The final product is synthesized by reacting the benzofuran derivative with an appropriate acrylamide precursor under controlled conditions.

These synthesis routes are crucial for producing the compound in sufficient quantities for biological testing and application.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in cancer models | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antimicrobial Evaluation

In a study evaluating related compounds' antimicrobial properties, it was found that derivatives containing a benzofuran structure exhibited significant inhibition against various bacterial strains. This suggests that this compound may also possess similar properties due to its structural characteristics.

Case Study 2: Anticancer Activity

Research on compounds with similar cyclopropane structures indicated their potential as anticancer agents. Derivatives tested in vitro showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings highlight the need for further investigation into the specific effects of this compound on cancer cell lines.

Wirkmechanismus

The mechanism by which (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran Derivatives: Compounds like amiodarone and psoralen, known for their medicinal properties.

Furan Derivatives: Compounds like furosemide and nitrofurantoin, used in various therapeutic applications.

Uniqueness

The combination of benzofuran and furan rings in a single molecule, along with the specific substitution pattern, may confer unique biological activities and chemical properties not found in other compounds.

Biologische Aktivität

The compound (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring both furan and benzofuran moieties, suggests a diverse range of interactions within biological systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The molecular formula of this compound is . The compound features:

- An acrylamide functional group.

- Substituents including 2,3-dihydrobenzofuran and furan rings.

This specific arrangement is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylbenzo[b]furan | Contains a methyl group on benzofuran | Anticancer properties |

| 4-Aminobenzofuran | Amino group substitution | Neuroprotective effects |

| Furosemide | Furoic acid derivative | Diuretic activity |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with benzofuran structures have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study involving several derivatives of benzofuran:

- Compound 6a demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .

The mechanism through which these compounds exert their effects often involves:

- Inhibition of tubulin polymerization , crucial for cell division.

- Induction of apoptosis , as evidenced by increased caspase-3 activation in treated cells.

Table 2: Inhibition Potency of Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CA-4 | 1.0 | Tubulin polymerization inhibitor |

| Compound 6a | 0.56 | Tubulin polymerization inhibitor |

| Compound 10h | <0.01 | Apoptosis induction |

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promising results that warrant further investigation .

Research Findings

Research indicates that modifications in the structure significantly affect biological activity:

- Substituting functional groups can enhance or diminish activity.

- Stereochemistry plays a critical role in determining the efficacy of the compound against various pathogens.

Eigenschaften

IUPAC Name |

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13(19-18(20)5-3-14-6-8-21-12-14)10-15-2-4-17-16(11-15)7-9-22-17/h2-6,8,11-13H,7,9-10H2,1H3,(H,19,20)/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKDGYIDOUOVAB-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.